
Mutolide
Overview
Description
Mutolide is a 14-membered macrolide first isolated from a UV-induced mutant strain of the fungus F-24′707 (later identified as Lepidosphaeria sp. PM0651419) . Its structure was elucidated through extensive spectroscopic analyses, including $ ^1H $-NMR, $ ^{13}C $-NMR, and IR spectroscopy, confirming a macrocyclic lactone core with hydroxyl and ketone functional groups . Physically, this compound is soluble in methanol and acetone, insoluble in n-hexane and water, and has a melting point of 168°C .
This compound exhibits potent anti-inflammatory activity, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-15. In LPS-stimulated THP-1 cells, it demonstrated dose-dependent suppression of TNF-α (IC${50}$ = 1.27 ± 0.06 µM) and IL-6 (IC${50}$ = 1.07 ± 0.02 µM) without significant cytotoxicity (CC${50}$ = 32.16 ± 1.53 µM) . Additionally, this compound selectively inhibited IL-17 secretion (IC${50}$ = 0.63 ± 0.04 µM) in human peripheral blood mononuclear cells (hPBMCs) while showing minimal effects on cell proliferation (IC$_{50}$ = 4.36 ± 1.02 µM), suggesting a targeted mechanism . Its anti-inflammatory action involves blocking NF-κB activation and p65 nuclear translocation, independent of IκB phosphorylation or RORγt modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mutolide involves the use of acetate and malonate as precursors. The biogenetic origin of the carbon skeleton and hydroxy groups was verified by feeding sodium [1-13C]acetate and 18O2 to growing cultures of the fungus . The structure of this compound was established through detailed spectroscopic analysis, X-ray analysis, and derivatization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of ultraviolet mutagenesis to induce the production of this compound in fungal cultures suggests that similar biotechnological approaches could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Mutolide undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, which can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired outcome and the nature of the derivatives being synthesized.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives
Scientific Research Applications
Biological Activities
Cytotoxic Activity
Mutolide has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of approximately 12 μM against HCT116 colon cancer cells, indicating its potential as an antitumor agent . The compound's ability to inhibit cancer cell proliferation suggests that it could be further developed into a therapeutic agent for treating specific types of cancer.
Inhibition of CFTR-Mediated Chloride Secretion
In addition to its cytotoxic properties, this compound has been shown to inhibit cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion in human intestinal epithelial cells (T84). The IC50 for this activity was found to be around 1 μM . This property may have implications for the treatment of cystic fibrosis and other diseases characterized by dysregulated chloride transport.
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects. It has been isolated from Lepidosphaeria species, where it demonstrated the ability to modulate inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Synthetic Methodologies
The total synthesis of this compound involves several sophisticated chemical reactions. Key synthetic strategies include:
- Shiina Macrolactonization : This technique is crucial for constructing the 14-membered macrocyclic core of this compound.
- Wittig or Still-Gennari Olefination : These reactions are employed to form E- or Z-olefins necessary for the compound's structure.
- Selective Reduction of Propargylic Alcohols : This step is vital for achieving the desired stereochemistry in the final product.
- Cross Metathesis : An efficient method used to forge E-olefin formations during synthesis .
The development of these synthetic pathways not only facilitates the production of this compound but also allows for the creation of analogs that may possess enhanced biological activities.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound in detail:
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic activity of this compound and its analogs against multiple human cancer cell lines. The findings highlighted its selective potency against colon cancer cells, providing a basis for further investigation into its mechanisms of action and therapeutic potential .
- Impact on CFTR Function : Research focused on the inhibitory effects of this compound on CFTR-mediated chloride secretion, which could lead to advancements in treatments for cystic fibrosis. The study emphasized the importance of understanding how this compound interacts with cellular pathways involved in chloride transport .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory properties of this compound derived from fungal sources. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting that this compound could be utilized in therapies aimed at controlling inflammation .
Summary Table of Applications
Mechanism of Action
Mutolide exerts its effects primarily through the inhibition of nuclear factor kappa B activation and translocation from the cytoplasm into the nucleus . This inhibition prevents the transcription of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound does not significantly affect the activity of p38 mitogen-activated protein kinase, a serine/threonine kinase involved in cell cycle proliferation and cytokine secretion .
Comparison with Similar Compounds
Mutolide belongs to a class of microbial secondary metabolites elicited under stress conditions, such as UV mutagenesis or coculture with bacteria . Below is a comparative analysis of this compound with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Distinctions
- Macrolides vs. Flavonoids: this compound (macrolide) and Ergoflavin (flavonoid) both exhibit anti-inflammatory properties but differ in core structure. Macrolides like this compound possess large lactone rings, enabling membrane interaction, whereas flavonoids rely on aromatic systems for redox modulation .
- Biosynthetic Pathways : this compound is produced via polyketide synthase (PKS) pathways under UV stress, while Pestalone and Lunalides derive from mixed PKS-NRPS systems in marine bacteria .
Bioactivity Profiles
- Potency : this compound’s IC${50}$ values for TNF-α (1.27 µM) and IL-6 (1.07 µM) surpass those of many natural anti-inflammatory agents, such as curcumin (TNF-α IC${50}$ ~10 µM) .
- Mechanistic Uniqueness : Unlike Cladochromes, which act as antioxidants, this compound directly targets cytokine signaling pathways, offering specificity for inflammatory diseases .
Biological Activity
Mutolide is a naturally occurring compound primarily isolated from fungi, particularly from species like Penicillium and Aspergillus. This compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and limited antimicrobial effects. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings.
1. Cytotoxic Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound showed cytotoxic activity against HCT116 colon cancer cells with an IC50 value of approximately 12 μM . This suggests that this compound could be a potential candidate for further development in cancer therapeutics.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (μM) |
---|---|
HCT116 (Colon) | 12 |
Other cell lines | Data not specified |
2. Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, which may contribute to its therapeutic potential in treating inflammatory diseases. The specific mechanisms by which this compound exerts these effects remain an area of ongoing investigation .
3. Antimicrobial Activity
While this compound has been reported to exhibit weak antibacterial activity, its effectiveness varies significantly depending on the bacterial strain and concentration used. For instance, it demonstrated some activity against certain strains of Staphylococcus aureus, although its overall antibacterial efficacy is considered limited compared to other compounds .
Table 2: Antimicrobial Activity of this compound
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Weak |
Pseudomonas aeruginosa | Not significant |
Other tested strains | Data not specified |
The mechanisms underlying this compound's biological activities are still being elucidated. Preliminary studies suggest that its cytotoxic effects may involve the induction of apoptosis in cancer cells and inhibition of specific cellular pathways critical for cell survival and proliferation . Further research is needed to clarify the precise molecular targets of this compound.
5. Case Studies and Research Findings
Several case studies have evaluated the biological activity of this compound in various contexts:
- Case Study 1 : A study on the cytotoxic effects of this compound on HCT116 cells highlighted its potential as an anticancer agent, emphasizing the need for further exploration into its mechanism and analogs for enhanced efficacy .
- Case Study 2 : Research investigating the anti-inflammatory properties of this compound suggested that it could modulate inflammatory responses, making it a candidate for treating inflammatory disorders .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Mutolide with high purity?
- Methodological Answer : Begin with a stepwise synthesis protocol, including reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization). Characterize intermediates and final products using HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation. Include spectral data in supplementary materials to ensure reproducibility . Validate purity via melting point analysis and compare with literature values to identify deviations .
Q. How can researchers design initial bioactivity assays for this compound to ensure statistical validity?
- Methodological Answer : Use a tiered approach:
- In vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls and triplicate replicates to minimize variability.
- Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response analysis.
- Report effect sizes (e.g., IC₅₀) with 95% confidence intervals, avoiding overreliance on p-values . Pre-register protocols on platforms like Open Science Framework to reduce bias .
Q. What are the critical parameters for validating this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify using validated calibration curves. Compare degradation kinetics (zero/first-order models) to identify optimal storage conditions. Document deviations from ICH guidelines and justify them in the discussion .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Perform target deconvolution using chemoproteomics (e.g., affinity chromatography coupled with mass spectrometry) to identify binding partners.
- Validate findings with orthogonal methods (e.g., CRISPR knockdown, isothermal titration calorimetry).
- Use systematic reviews to contextualize discrepancies, focusing on differences in experimental models (e.g., cell lines vs. primary cells) or assay endpoints .
Q. What computational strategies are effective for modeling this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Apply molecular docking (AutoDock Vina) to predict binding affinities against known targets. Cross-validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Use QSAR models (e.g., Random Forest, SVM) trained on bioactivity datasets. Report applicability domain and cross-validation metrics (R², RMSE) to avoid overfitting .
Q. How should researchers integrate multi-omics data to explore this compound’s systemic effects?
- Methodological Answer :
- Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) datasets. Normalize data using ComBat or quantile normalization to correct batch effects.
- Use pathway enrichment tools (DAVID, MetaboAnalyst) and network pharmacology (Cytoscape) to identify synergistic pathways. Address missing data via multiple imputation .
Q. Methodological and Analytical Considerations
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Methodological Answer : Use the PICO framework (Population: target organism/cell line; Intervention: this compound dosage; Comparison: control/analogues; Outcome: bioactivity metric) to ensure specificity. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions . Example: “Does this compound (10 µM) reduce TNF-α secretion in macrophages more effectively than dexamethasone (1 µM)?”
Q. How can researchers ensure reproducibility in this compound studies when replicating published work?
- Methodological Answer :
- Request raw data or code from original authors via repositories like Zenodo.
- Replicate experiments under identical conditions, documenting deviations (e.g., reagent lot variations).
- Use Bland-Altman plots to assess agreement between original and replicated results .
Q. Data Interpretation and Reporting
Q. What strategies mitigate overinterpretation of this compound’s preclinical data during peer review?
- Methodological Answer :
- Distinguish association from causation using Hill’s criteria (e.g., temporality, biological gradient).
- Disclose limitations (e.g., lack of in vivo validation) and avoid extrapolating to clinical relevance without evidence .
Q. How should conflicting results between in vitro and in vivo models of this compound’s efficacy be addressed?
Properties
IUPAC Name |
(3Z,5S,6Z,8S,9Z,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-11-5-3-2-4-6-12(15)7-8-13(16)9-10-14(17)18-11/h4,6-13,15-16H,2-3,5H2,1H3/b6-4-,8-7-,10-9-/t11-,12+,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORJUUJHIHDBZ-GLJCHZBLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC(C=CC(C=CC(=O)O1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC/C=C\[C@@H](/C=C\[C@@H](/C=C\C(=O)O1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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